molecular formula C10H8N2O3 B6158775 3-methoxyquinoxaline-6-carboxylic acid CAS No. 1427632-47-0

3-methoxyquinoxaline-6-carboxylic acid

Cat. No. B6158775
CAS RN: 1427632-47-0
M. Wt: 204.2
InChI Key:
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Description

3-Methoxyquinoxaline-6-carboxylic acid (MQCA) is a chemical compound that has been studied for its potential applications in scientific research and drug development. It is a member of the quinoxaline family of compounds and is composed of a six-membered ring with two nitrogen atoms and a carboxylic acid group. MQCA has been studied for its ability to act as an antioxidant, a chelating agent, and a potential therapeutic agent.

Scientific Research Applications

3-methoxyquinoxaline-6-carboxylic acid has been studied for its potential applications in scientific research and drug development. It has been investigated as a chelating agent, an antioxidant, and a potential therapeutic agent. In particular, it has been studied for its ability to scavenge free radicals, reduce oxidative stress, and protect cells from damage caused by reactive oxygen species. It has also been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

3-methoxyquinoxaline-6-carboxylic acid has been shown to act as a chelating agent, meaning it can bind to metal ions and form complexes. This ability to bind to metal ions has been shown to be important for its antioxidant and anti-inflammatory properties. In addition, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and to reduce the levels of oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, scavenge free radicals, and protect cells from damage caused by reactive oxygen species. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and to reduce the levels of oxidative stress in cells. In addition, this compound has been shown to have anti-tumor properties and to reduce the levels of cholesterol in the blood.

Advantages and Limitations for Lab Experiments

3-methoxyquinoxaline-6-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable at room temperature. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be difficult to separate from its isomer, 4-methoxyquinoxaline-6-carboxylic acid.

Future Directions

The potential future directions for 3-methoxyquinoxaline-6-carboxylic acid are numerous. It could be further studied for its potential applications in drug development and scientific research. It could also be studied for its potential therapeutic applications, such as its ability to reduce inflammation and oxidative stress. In addition, it could be studied for its ability to bind to metal ions, which could be useful for its potential applications as a chelating agent. Finally, it could be studied for its potential applications in other areas, such as food production and agriculture.

Synthesis Methods

3-methoxyquinoxaline-6-carboxylic acid can be synthesized by the condensation of 2-methoxy-4-methylquinoline with formic acid in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane at room temperature. The product of this reaction is a mixture of this compound and its isomer, 4-methoxyquinoxaline-6-carboxylic acid. The two compounds can then be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxyquinoxaline-6-carboxylic acid involves the reaction of 3-nitroanisole with ethyl glyoxylate to form 3-methoxy-2-nitroacrylate, which is then reduced to 3-methoxypropenoic acid. This acid is then reacted with o-phenylenediamine to form 3-methoxyquinoxaline, which is subsequently oxidized to form 3-methoxyquinoxaline-6-carboxylic acid.", "Starting Materials": [ "3-nitroanisole", "ethyl glyoxylate", "o-phenylenediamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "potassium permanganate" ], "Reaction": [ "Step 1: Reaction of 3-nitroanisole with ethyl glyoxylate in the presence of acetic acid and hydrochloric acid to form 3-methoxy-2-nitroacrylate.", "Step 2: Reduction of 3-methoxy-2-nitroacrylate with sodium borohydride in the presence of acetic acid and hydrochloric acid to form 3-methoxypropenoic acid.", "Step 3: Reaction of 3-methoxypropenoic acid with o-phenylenediamine in the presence of sodium hydroxide to form 3-methoxyquinoxaline.", "Step 4: Oxidation of 3-methoxyquinoxaline with potassium permanganate in the presence of sulfuric acid to form 3-methoxyquinoxaline-6-carboxylic acid." ] }

CAS RN

1427632-47-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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